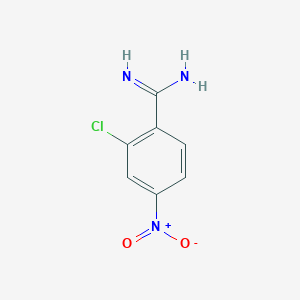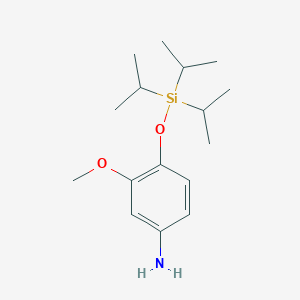
3-Methoxy-4-triisopropylsilanyloxy-phenylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine consists of 16 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine are as follows :Scientific Research Applications
Catalysis and Ligand Design
Research has shown that compounds with methoxy and phenylamine groups can be used in catalysis. For example, new P,N-ferrocenyl ligands have been developed for the asymmetric Ir-catalyzed hydrogenation of imines, producing chiral arylamines. These compounds demonstrate high yields and enantioselectivities, indicating their potential in stereoselective synthesis (Cheemala & Knochel, 2007).
Synthetic Organic Chemistry
Compounds with triisopropylsilyloxy groups are valuable in organic synthesis. For instance, 2-(Triisopropylsilyloxy)acrolein, a related compound, has been synthesized and used in cycloaddition reactions to afford products with complex structures, showcasing the utility of such functional groups in synthetic chemistry (Harmata & Sharma, 2000).
Material Science and Fluorophores
Triphenylamine-based compounds, closely related to the query compound, have been synthesized and studied for their aggregation-induced emission enhancement (AIEE) properties. These materials show potential for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors, due to their tunable emission and high stability (Zhang et al., 2018).
Analytical Chemistry
In the realm of forensic science, the structural analogs of 3-Methoxy-4-triisopropylsilanyloxy-phenylamine have been studied for their GC-MS characteristics, particularly in distinguishing between regioisomeric substances. This research aids in the identification of complex organic molecules, which is crucial in drug analysis and environmental chemistry (Belal et al., 2008).
properties
IUPAC Name |
3-methoxy-4-tri(propan-2-yl)silyloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2Si/c1-11(2)20(12(3)4,13(5)6)19-15-9-8-14(17)10-16(15)18-7/h8-13H,17H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIKJZWPFBTFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


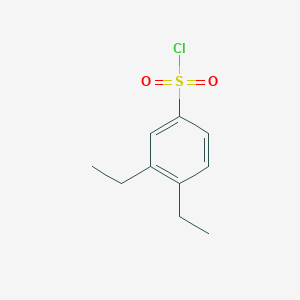
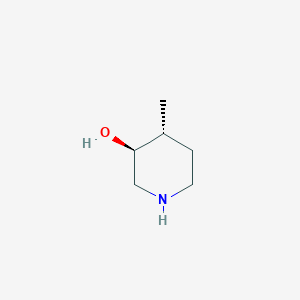
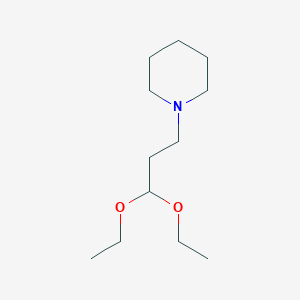

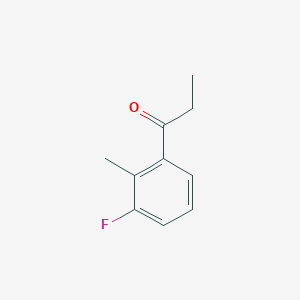
![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)





![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
